rac Dobutamine-d6 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

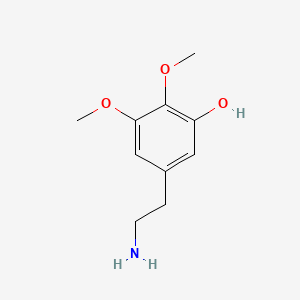

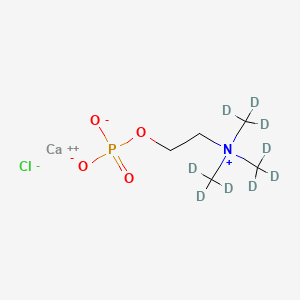

Rac Dobutamine-d6 Hydrochloride is a stable isotope labelled version of Dobutamine Hydrochloride . It is a synthetic catecholamine that acts on α1-AR, β1-AR, β2-AR (α-1, β-1 and β-2 adrenoceptors) .

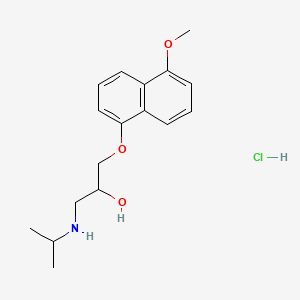

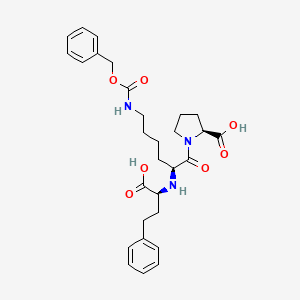

Molecular Structure Analysis

The molecular formula of this compound is C18 2H6 H17 N O3 . Cl H . Its molecular weight is 343.88 . The accurate mass is 343.1821 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 343.88 and an accurate mass of 343.1821 . It is stored at +4°C and shipped at room temperature .Scientific Research Applications

Cardiovascular Effects and Clinical Applications

Dobutamine is widely recognized for its significant cardiovascular effects, particularly in the context of septic shock and acute cardiac insufficiency. It serves as a crucial inotropic drug in septic shock management, aimed at increasing cardiac output and correcting hypoperfusion. However, the effects of dobutamine are found to vary widely among individuals, ranging from beneficial systemic and regional hemodynamic improvements to unpredictable outcomes. This variability underscores the necessity of cautious application in clinical settings, especially in septic shock management, due to its mixed chronotropic and vasodilatory actions without clear evidence of inotropic activity. The side effects associated with dobutamine usage are common, making it imperative to evaluate its efficacy and tolerance meticulously before making any therapeutic decisions (Dubin, Lattanzio, & Gatti, 2017).

Dopexamine hydrochloride, a novel synthetic catecholamine related to dopamine, exhibits distinct pharmacodynamic and pharmacokinetic properties, including marked intrinsic agonist activity at beta 2-adrenoceptors and dopamine DA1- and DA2-receptors. It is characterized by rapid onset and short duration of action, demonstrating beneficial hemodynamic effects in acute heart failure and postoperative management of low cardiac output states. Despite its potential benefits, caution is advised due to possible side effects like nausea, vomiting, and chest pain/angina pectoris, particularly in patients with ischemic heart disease (Fitton & Benfield, 1990).

Assessment of Myocardial Viability and Prognosis

Dobutamine stress echocardiography (DSE) emerges as a pivotal diagnostic tool for heart transplant recipients, offering valuable insights into transplant coronary artery disease (TCAD). DSE's utility extends to predicting TCAD development and evaluating the prognostic value of heart transplant patients, highlighting its role in the noninvasive diagnosis of TCAD and potential in guiding treatment strategies for improved patient outcomes (Akosah & Mohanty, 1998).

In the contemporary era, the viability assessment using DSE remains a subject of debate, particularly in light of the STICH trial findings. A re-examination of the literature suggests that the traditional definition of viability used in the STICH trial may not optimally predict functional recovery and prognosis following revascularization. A more comprehensive assessment involving global contractile reserve using wall motion score (WMS) or ejection fraction could provide a more accurate evaluation of the entire left ventricle's contractile reserve, thereby offering better prognostic indicators in patients undergoing revascularization (Khemka & Sawada, 2019).

Mechanism of Action

Target of Action

Rac Dobutamine-d6 Hydrochloride is a synthetic catecholamine that primarily acts on β1-adrenergic receptors (β1-AR) . It also has relatively weak activity at α1-adrenergic receptors (α1-AR) and β2-adrenergic receptors (β2-AR) . These receptors are part of the adrenergic receptor family, which plays a crucial role in the cardiovascular system.

Mode of Action

This compound, as a selective β1-AR agonist, directly stimulates the β1 receptors of the heart . This stimulation increases myocardial contractility and stroke volume, which results in increased cardiac output .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway. By acting as an agonist at the β1-AR, it enhances the contractility of the heart muscle cells. This leads to an increase in stroke volume and cardiac output, improving the overall function of the cardiovascular system .

Pharmacokinetics

It’s known that the compound’s deuterium substitution can potentially affect its pharmacokinetic and metabolic profiles .

Result of Action

The primary result of this compound’s action is an increase in cardiac output . This is achieved by enhancing myocardial contractility and stroke volume . The compound’s action helps correct hypoperfusion, a condition where there is an inadequate flow of blood to the body’s tissues .

Action Environment

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac Dobutamine-d6 Hydrochloride involves the synthesis of Dobutamine-d6 and subsequent conversion to Dobutamine-d6 Hydrochloride.", "Starting Materials": [ "Deuterated benzylamine", "Deuterated 3,4-dimethoxyphenethylamine", "Deuterated hydrochloric acid", "Sodium cyanoborohydride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of Dobutamine-d6", "a. React deuterated benzylamine with deuterated 3,4-dimethoxyphenethylamine in the presence of sodium cyanoborohydride as a reducing agent in ethanol.", "b. Purify the resulting Dobutamine-d6 by column chromatography.", "Step 2: Synthesis of Dobutamine-d6 Hydrochloride", "a. Dissolve Dobutamine-d6 in deuterated hydrochloric acid.", "b. Add sodium hydroxide to adjust the pH to 5-6.", "c. Precipitate Dobutamine-d6 Hydrochloride by adding ethanol and water.", "d. Collect the precipitate and dry it under vacuum." ] } | |

CAS RN |

1246818-96-1 |

Molecular Formula |

C18H24ClNO3 |

Molecular Weight |

343.881 |

IUPAC Name |

4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i1D3,2D2,13D; |

InChI Key |

BQKADKWNRWCIJL-RUUVDYPYSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |

synonyms |

4-[2-[[3-(4-Hydroxyphenyl)-1-methylpropyl-d6]amino]ethyl]-1,2-benzenediol; DL-Dobutamine-d6 Hydrochloride; (+/-)-Dobutamine-d6 Hydrochloride; Dobutrex-d6; Inotrex-d6; NSC 299583-d6; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)